molecular formula C24H26N6O B2802935 1-(6-phenylpyrimidin-4-yl)-N-((2-(pyrrolidin-1-yl)pyridin-4-yl)methyl)azetidine-3-carboxamide CAS No. 2034620-18-1

1-(6-phenylpyrimidin-4-yl)-N-((2-(pyrrolidin-1-yl)pyridin-4-yl)methyl)azetidine-3-carboxamide

Cat. No. B2802935
CAS RN: 2034620-18-1
M. Wt: 414.513
InChI Key: GWYXEQHQNSQYNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(6-phenylpyrimidin-4-yl)-N-((2-(pyrrolidin-1-yl)pyridin-4-yl)methyl)azetidine-3-carboxamide is a useful research compound. Its molecular formula is C24H26N6O and its molecular weight is 414.513. The purity is usually 95%.
BenchChem offers high-quality 1-(6-phenylpyrimidin-4-yl)-N-((2-(pyrrolidin-1-yl)pyridin-4-yl)methyl)azetidine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(6-phenylpyrimidin-4-yl)-N-((2-(pyrrolidin-1-yl)pyridin-4-yl)methyl)azetidine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Evaluation

A study focused on the synthesis and pharmacological activity of various Schiff’s bases and 2-azetidinones, showcasing the potential antidepressant and nootropic activities of compounds with similar structural features to the chemical . The research highlighted that certain compounds exhibited significant antidepressant activity and potential as CNS active agents, suggesting the therapeutic application of such structures in the development of new CNS active agents (Asha B. Thomas, R. Nanda, L. Kothapalli, S. C. Hamane, 2016).

Antimicrobial and Antitubercular Activities

Another study synthesized pyrimidine-azetidinone analogues and investigated their antioxidant, in vitro antimicrobial, and antitubercular activities. These compounds demonstrated promising results against various bacterial and fungal strains, as well as in vitro antituberculosis activity against mycobacterium tuberculosis, indicating their potential use in addressing infectious diseases (M. Chandrashekaraiah, Mallesha Lingappa, Vathsala Deepu Channe Gowda, D. G. Bhadregowda, 2014).

Anticancer and Anti-5-lipoxygenase Agents

Further research into pyrazolopyrimidines derivatives, sharing structural similarities, showed potential as anticancer and anti-5-lipoxygenase agents. These compounds were synthesized and exhibited cytotoxicity against various cancer cell lines, suggesting their application in cancer therapy and as part of anti-inflammatory treatments (A. Rahmouni, Sawssen Souiei, Mohamed Amine Belkacem, Anis Romdhane, J. Bouajila, H. Ben Jannet, 2016).

Supramolecular Chemistry Applications

Investigations into bifunctional pyridine-aminopyrimidine/aminopyridine supramolecular reagents (SRs) for their hydrogen-bond donors and acceptors balance offer insights into the chemical's application in supramolecular chemistry. Such research underlines the importance of these compounds in developing new materials and chemical sensors, demonstrating their versatility beyond pharmacological uses (C. Aakeröy, N. Schultheiss, J. Desper, C. Moore, 2007).

Nonlinear Optical and Molecular Docking Studies

A study on thiopyrimidine derivatives explored their nonlinear optical (NLO) properties and conducted molecular docking analyses, which revealed significant interactions potentially contributing to anticancer activity. This research provides a foundation for the use of pyrimidine derivatives in optoelectronic applications and drug design, suggesting a broad scope of research applications for compounds with related structures (A. Hussain, M. U. Khan, Muhammad Ibrahim, M. Khalid, Akbar Ali, S. Hussain, Muhammad Saleem, N. Ahmad, S. Muhammad, A. Al‐Sehemi, A. Sultan, 2020).

properties

IUPAC Name

1-(6-phenylpyrimidin-4-yl)-N-[(2-pyrrolidin-1-ylpyridin-4-yl)methyl]azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N6O/c31-24(26-14-18-8-9-25-22(12-18)29-10-4-5-11-29)20-15-30(16-20)23-13-21(27-17-28-23)19-6-2-1-3-7-19/h1-3,6-9,12-13,17,20H,4-5,10-11,14-16H2,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWYXEQHQNSQYNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC=CC(=C2)CNC(=O)C3CN(C3)C4=NC=NC(=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(6-phenylpyrimidin-4-yl)-N-((2-(pyrrolidin-1-yl)pyridin-4-yl)methyl)azetidine-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.